![molecular formula C10H15NS B13238096 [(4-Aminobutyl)sulfanyl]benzene](/img/structure/B13238096.png)
[(4-Aminobutyl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Aminobutyl)sulfanyl]benzene is an organic compound with the molecular formula C10H15NS and a molecular weight of 181.30 g/mol . It is characterized by the presence of a benzene ring substituted with a sulfanyl group attached to a 4-aminobutyl chain. This compound is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Aminobutyl)sulfanyl]benzene typically involves the reaction of 4-aminobutyl chloride with thiophenol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiophenol acts as a nucleophile, displacing the chloride ion from the 4-aminobutyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Aminobutyl)sulfanyl]benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
[(4-Aminobutyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [(4-Aminobutyl)sulfanyl]benzene involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
[(4-Aminobutyl)sulfanyl]benzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a sulfanyl group allows for diverse chemical modifications and interactions, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C10H15NS |
|---|---|
Poids moléculaire |
181.30 g/mol |
Nom IUPAC |
4-phenylsulfanylbutan-1-amine |
InChI |
InChI=1S/C10H15NS/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,11H2 |
Clé InChI |
GRPAOOCSJBDSSF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-methylcyclopentan-1-ol](/img/structure/B13238015.png)
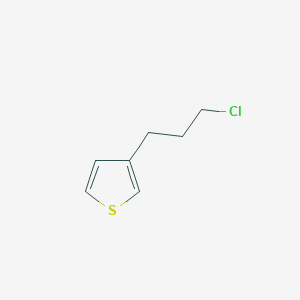
![(2S)-2-Amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide](/img/structure/B13238023.png)
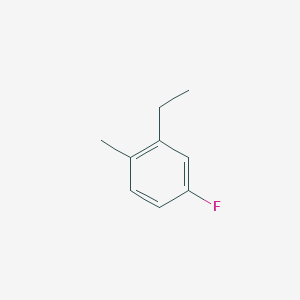
![4-Azaspiro[bicyclo[2.2.2]octane-2,5'-oxazolidin]-2'-one hydrochloride](/img/structure/B13238026.png)
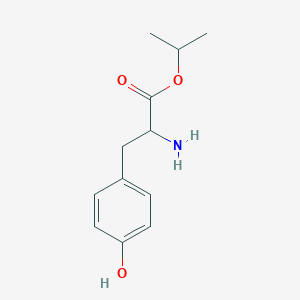
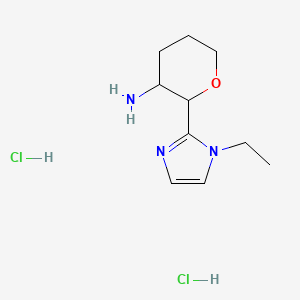
![Ethyl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13238041.png)

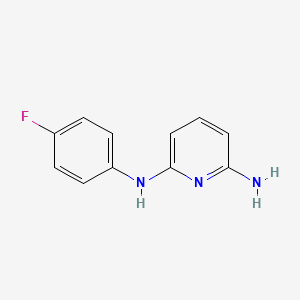
![1-(2-Methylpropyl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13238058.png)
![1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]-2,7-diazaspiro[3.5]nonane](/img/structure/B13238066.png)
![2-Methoxy-3H,4H-pyrido[2,3-b]pyrazin-3-one](/img/structure/B13238074.png)
![({[1,3]Thiazolo[5,4-b]pyridin-2-yl}amino)formonitrile](/img/structure/B13238086.png)
